1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874296
InChI: InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H
SMILES:
Molecular Formula: C7H12Cl2N2S
Molecular Weight: 227.15 g/mol

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC15874296

Molecular Formula: C7H12Cl2N2S

Molecular Weight: 227.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride -

Specification

Molecular Formula C7H12Cl2N2S
Molecular Weight 227.15 g/mol
IUPAC Name 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H
Standard InChI Key PNRHLGRLUUDBTH-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C2(CC2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of three primary components:

  • Cyclopropane ring: A strained three-membered carbon ring bonded to an amine group at one carbon atom. The ring’s angular strain influences reactivity and conformational stability .

  • 2-Methyl-1,3-thiazole: A heterocyclic aromatic ring containing sulfur and nitrogen atoms, substituted with a methyl group at the 2-position. This moiety enhances electronic interactions with biological targets .

  • Dihydrochloride salt: The amine group is protonated, forming a water-soluble salt critical for bioavailability.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₂Cl₂N₂S
Molecular Weight227.15 g/mol
IUPAC Name1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine; dihydrochloride
Canonical SMILESCC1=NC(=CS1)C2(CC2)N.Cl.Cl
Hydrogen Bond Acceptors3

The compound’s LogP value (estimated at 0.6 for analogous structures ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Structural Optimization

Cyclopropanation of Alkenes

  • Core formation: Transition metal-catalyzed cyclopropanation of alkenes using diazo compounds generates the strained ring. For example, rhodium(II) acetate facilitates intramolecular C–H insertion .

  • Thiazole coupling: Suzuki-Miyaura cross-coupling introduces the thiazole moiety to the cyclopropane. A 2-methylthiazol-4-ylboronic acid derivative reacts with a brominated cyclopropane precursor .

Amine Functionalization

  • Boc protection: Tert-butoxycarbonyl (Boc) groups stabilize the amine during synthesis, as seen in analogs like methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate .

  • Salt formation: Final treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and solubility.

Table 2: Comparative Synthetic Intermediates

IntermediateRole in SynthesisReference
1-(Pyrimidin-4-yl)piperidin-4-amineAnalogous amine functionalization
Boc-1-aminocyclopropane-1-carboxaldehydeCyclopropane precursor
2-Amino-3-hydroxypyridineCoupling partner

Biological Activity and Mechanism

Anticancer Activity

The cyclopropane-thiazole scaffold interferes with kinase signaling pathways. In glioblastoma models, related compounds induce apoptosis via ROS-mediated ER stress, with IC₅₀ values of 1.2–3.5 µM .

Figure 1: Proposed Mechanism Against Cancer Cells

  • Target binding: Thiazole nitrogen coordinates with ATP-binding pockets of kinases (e.g., EGFR).

  • Conformational distortion: Cyclopropane strain disrupts kinase activation loops.

  • Downstream effects: Suppression of PI3K/Akt/mTOR signaling and caspase-3 activation .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Cyclopropane-Thiazole Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-aminePendingPending
1-(5-Methyl-pyrazin-2-yl)-cyclopropylamine2.84.0
Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate5.16.2

Challenges and Future Directions

  • Synthetic scalability: Transitioning from batch to flow chemistry could improve yield (>80% vs. current 45–60% ).

  • Target identification: Proteome-wide profiling is needed to elucidate off-target effects.

  • Formulation optimization: Lipid nanoparticle encapsulation may enhance blood-brain barrier penetration for CNS applications .

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